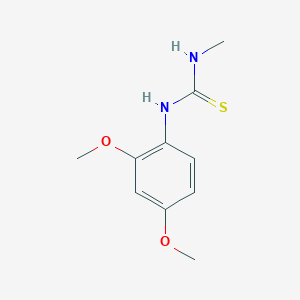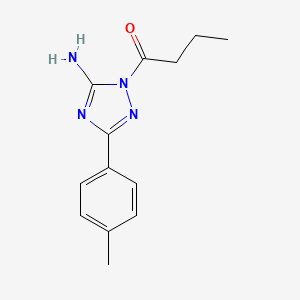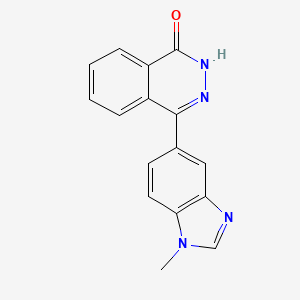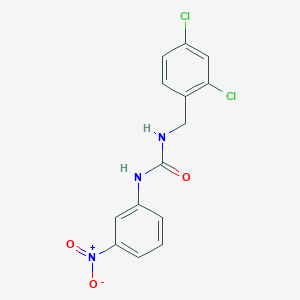
N-(2,4-dimethoxyphenyl)-N'-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-methylthiourea, also known as DMTU, is a chemical compound that has gained attention in the scientific community due to its potential as an antioxidant and its ability to scavenge free radicals in biological systems. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-N'-methylthiourea exerts its antioxidant and free radical scavenging effects by donating a sulfur atom to free radicals, leading to the formation of a stable thiourea radical. This stable radical can then be reduced by various cellular antioxidants, including glutathione and vitamin C. N-(2,4-dimethoxyphenyl)-N'-methylthiourea can also chelate metal ions, which are known to catalyze the formation of free radicals.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-methylthiourea has been shown to have various biochemical and physiological effects in different cell types and animal models. It can protect against oxidative stress-induced cell death, reduce inflammation, and improve mitochondrial function. N-(2,4-dimethoxyphenyl)-N'-methylthiourea has also been shown to improve cardiovascular function and protect against ischemia-reperfusion injury. In addition, N-(2,4-dimethoxyphenyl)-N'-methylthiourea has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-N'-methylthiourea has several advantages for lab experiments, including its ability to protect against oxidative stress-induced damage in various cell types and its potential for treating various diseases. However, N-(2,4-dimethoxyphenyl)-N'-methylthiourea has some limitations, including its potential toxicity at high concentrations, the need for optimization of the synthesis method for obtaining high-quality N-(2,4-dimethoxyphenyl)-N'-methylthiourea, and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
For N-(2,4-dimethoxyphenyl)-N'-methylthiourea research include further studies to determine its safety and efficacy in humans, optimization of the synthesis method for obtaining high-quality N-(2,4-dimethoxyphenyl)-N'-methylthiourea, and the development of new analogs with improved antioxidant and free radical scavenging properties. N-(2,4-dimethoxyphenyl)-N'-methylthiourea can also be used in combination with other antioxidants to improve their efficacy and reduce toxicity. In addition, N-(2,4-dimethoxyphenyl)-N'-methylthiourea can be used as a tool for studying the role of oxidative stress in various diseases and for identifying new therapeutic targets.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-N'-methylthiourea can be synthesized using various methods, including the reaction of methyl isothiocyanate with 2,4-dimethoxyaniline, or the reaction of 2,4-dimethoxyaniline with methyl isocyanate followed by the reaction with hydrogen sulfide. The synthesis method can affect the purity and yield of the final product, and optimization of the synthesis method is important for obtaining high-quality N-(2,4-dimethoxyphenyl)-N'-methylthiourea.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-N'-methylthiourea has been extensively studied for its potential as an antioxidant and its ability to scavenge free radicals in biological systems. It has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, cardiomyocytes, and endothelial cells. N-(2,4-dimethoxyphenyl)-N'-methylthiourea has also been studied for its potential in treating various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-11-10(15)12-8-5-4-7(13-2)6-9(8)14-3/h4-6H,1-3H3,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAMTMOOCLHDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(2,5-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746755.png)
![2-[(4-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5746756.png)

![N-(3-{N-[(2,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5746775.png)
![2-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5746784.png)
![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5746787.png)
![2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5746793.png)

![N'-[2-(2-methylphenyl)acetyl]benzohydrazide](/img/structure/B5746808.png)
![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B5746810.png)

![2-(2-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5746820.png)
![1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5746826.png)
![5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5746828.png)